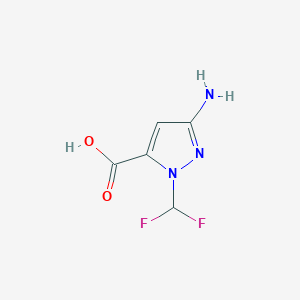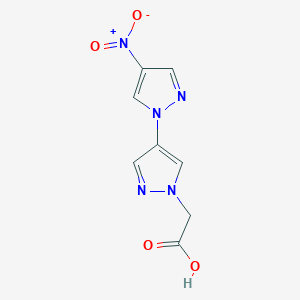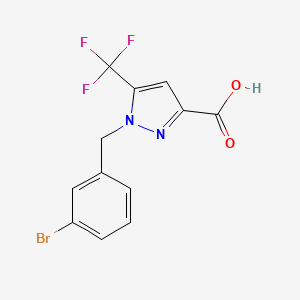![molecular formula C15H17N3O2 B10909026 methyl 1-tert-butyl-3-cyano-6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B10909026.png)
methyl 1-tert-butyl-3-cyano-6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 1-(TERT-BUTYL)-3-CYANO-6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE-4-CARBOXYLATE: is a complex organic compound belonging to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyano group, and a carboxylate ester. It is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-(TERT-BUTYL)-3-CYANO-6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolopyridine core, which can be achieved through cyclization reactions involving appropriate precursors. The introduction of the tert-butyl group is often accomplished via alkylation reactions using tert-butyl halides under basic conditions. The cyano group can be introduced through nucleophilic substitution reactions, while the carboxylate ester is typically formed via esterification reactions using methanol and acid catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization steps, continuous flow systems for alkylation, and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 1-(TERT-BUTYL)-3-CYANO-6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyano and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium methoxide or Grignard reagents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
METHYL 1-(TERT-BUTYL)-3-CYANO-6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE-4-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which METHYL 1-(TERT-BUTYL)-3-CYANO-6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE-4-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The cyano group, for example, can interact with nucleophilic sites on proteins, while the ester group may undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Similar Compounds
METHYL 1-(TERT-BUTYL)-3-CYANO-1H-PYRROLO[2,3-B]PYRIDINE-4-CARBOXYLATE: Similar structure but lacks the 6-methyl group.
METHYL 1-(TERT-BUTYL)-3-CYANO-6-METHYL-1H-PYRROLO[3,2-B]PYRIDINE-4-CARBOXYLATE: Different positioning of the pyridine ring.
METHYL 1-(TERT-BUTYL)-3-AMINO-6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE-4-CARBOXYLATE: Amino group instead of cyano group.
Uniqueness
The unique combination of functional groups in METHYL 1-(TERT-BUTYL)-3-CYANO-6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE-4-CARBOXYLATE, particularly the presence of both a cyano and a carboxylate ester group, provides distinct reactivity and biological activity profiles. This makes it a valuable compound for developing new pharmaceuticals and studying complex organic reactions.
Properties
Molecular Formula |
C15H17N3O2 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
methyl 1-tert-butyl-3-cyano-6-methylpyrrolo[2,3-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C15H17N3O2/c1-9-6-11(14(19)20-5)12-10(7-16)8-18(13(12)17-9)15(2,3)4/h6,8H,1-5H3 |
InChI Key |
KPQSSPOCVFNQBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=CN(C2=N1)C(C)(C)C)C#N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[butanoyl(2-methylpropyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10908943.png)
![3-(1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]aniline](/img/structure/B10908948.png)
![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B10908950.png)
![4-methoxy-6-{(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl}-2-phenylpyrimidine](/img/structure/B10908951.png)


![5-[(2E)-2-(3-methoxy-4-propoxybenzylidene)hydrazinyl]-1H-tetrazole](/img/structure/B10908968.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-{1-[(4-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B10908977.png)

![N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B10908990.png)

![5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10909004.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B10909007.png)

